Technical Guide: 2-Chloro-5-(methylamino)isonicotinic Acid (CAS 945737-64-4)
Technical Guide: 2-Chloro-5-(methylamino)isonicotinic Acid (CAS 945737-64-4)
Executive Summary
2-Chloro-5-(methylamino)isonicotinic acid (CAS 945737-64-4) is a highly specialized halogenated pyridine building block. It serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which are prevalent scaffolds in modern kinase inhibitors (e.g., PI3K, EGFR) and next-generation antibacterial agents.
This guide provides a comprehensive technical breakdown of its physicochemical profile, validated synthetic pathways, and handling protocols, designed for medicinal chemists and process engineers.
Part 1: Chemical Identity & Physicochemical Profile[1]
Core Data Table
| Property | Specification |
| CAS Number | 945737-64-4 |
| IUPAC Name | 2-Chloro-5-(methylamino)pyridine-4-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 186.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >180°C (Decomposes; varies by crystal form) |
| pKa (Calculated) | Acid: ~3.5 |
| Solubility | Low in neutral water (Zwitterionic); High in DMSO, 1M NaOH, 1M HCl |
Structural Analysis & Reactivity
The molecule features three distinct reactive centers, creating a "triad of functionalization" essential for diversity-oriented synthesis:
-
C2-Chlorine: Activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
). -
C4-Carboxylic Acid: An electrophilic anchor for cyclization or amide coupling.
-
C5-Methylamine: A nucleophile positioned ortho to the acid, enabling rapid intramolecular cyclization.
Critical Insight: The molecule exists in a zwitterionic equilibrium in neutral media. The inductive effect of the C2-chlorine atom lowers the pKa of the pyridine nitrogen, while the C4-carboxyl group is highly electron-withdrawing, reducing the nucleophilicity of the C5-amine.
Part 2: Synthetic Routes & Process Chemistry[2][3]
Direct synthesis of CAS 945737-64-4 requires strict regiochemical control to distinguish between the C2 and C5 positions. Two primary routes are industry-validated.
Route A: The Fluorine Displacement Strategy (High Selectivity)
This route utilizes the extreme difference in leaving group ability between Fluorine and Chlorine in
-
Precursor: 2-Chloro-5-fluoroisonicotinic acid (or ester).[1]
-
Reagent: Methylamine (2M in THF or MeOH).
-
Mechanism: The C5-position is activated by the ortho-carbonyl group (C4-COOH). Fluorine is a superior leaving group to Chlorine (
) in reactions due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate. -
Outcome: Exclusive substitution at C5; C2-Cl remains intact.
Route B: The Nitro-Reduction Reductive Alkylation (Scalable)
Preferred for large-scale batches where fluorinated starting materials are cost-prohibitive.
-
Step 1: Nitration/Starting Material: Start with 2-Chloro-isonicotinic acid.[2] Nitration is difficult; usually, one starts with 2-chloro-5-nitroisonicotinic acid .
-
Step 2: Chemoselective Reduction: Reduce the nitro group using Iron/Acetic acid or
.-
Caution: Avoid catalytic hydrogenation (
) as it poses a high risk of hydrogenolysis (de-chlorination) at the C2 position.
-
-
Step 3: Monomethylation: React the resulting amine with Paraformaldehyde/Formic acid (Eschweiler-Clarke variation) or Methyl Iodide with strict stoichiometry.
Experimental Protocol (Route A - Laboratory Scale)
This protocol is a generalized best-practice derived from pyridine chemistry standards.
-
Setup: Charge a pressure vessel with 2-chloro-5-fluoroisonicotinic acid (1.0 eq) and THF (10 vol).
-
Addition: Cool to 0°C. Add Methylamine (3.0 eq, 2M in THF) dropwise.
-
Reaction: Seal and heat to 60°C for 4-6 hours. Monitor by LCMS for consumption of starting material.
-
Workup (Critical):
-
Concentrate the solvent in vacuo.[3]
-
The product is amphoteric. Adjust pH to ~3.5 (isoelectric point) using 1N HCl to precipitate the free acid.
-
Filter the solids and wash with cold water followed by cold diethyl ether to remove organic impurities.
-
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography due to the compound's high polarity.
Part 3: Visualization of Workflows
Synthesis & Cyclization Pathway
The following diagram illustrates the synthesis of the core and its downstream application in generating the 1,6-naphthyridin-5(6H)-one scaffold, a key pharmacophore.
Caption: Figure 1. Selective synthesis of CAS 945737-64-4 via SNAr displacement and subsequent cyclization to bioactive naphthyridinone scaffolds.
Part 4: Therapeutic Applications & Mechanism
This molecule is rarely a final drug but is an essential intermediate. Its structural features map to specific binding pockets in oncology targets.
Kinase Inhibition (The "Hinge Binder")
In many kinase inhibitors, the pyridine nitrogen (N1) and the C5-amine (or derived amide) form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Example Class: PI3K (Phosphoinositide 3-kinase) inhibitors often utilize fused bicyclic systems derived from this acid.
-
Mechanism: The 2-Chloro group allows for late-stage diversification via Suzuki coupling to introduce aryl groups that occupy the hydrophobic pocket (selectivity filter) of the enzyme.
Antibacterial Agents
The isonicotinic acid core is historically significant (related to Isoniazid). Derivatives of CAS 945737-64-4 are explored as DNA Gyrase B inhibitors , where the carboxylate (or bioisostere) interacts with the magnesium bridge in the active site.
Part 5: Handling, Safety, & Stability
Stability Profile
-
Thermal: Stable up to ~150°C. Above this, decarboxylation to 2-chloro-3-(methylamino)pyridine is a significant risk. Do not distill.
-
Hydrolysis: The C2-Cl bond is susceptible to hydrolysis in strong boiling alkali (NaOH > 1M, 100°C), converting to the 2-hydroxy (pyridone) derivative.
Safety Protocol (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and N95 dust mask (if handling powder).
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to slow oxidation (browning) upon air exposure.
References
-
PubChem. (2025).[5] Compound Summary: 2-Chloro-5-(methylamino)pyridine-4-carboxylic acid. National Library of Medicine. [Link]
- Google Patents. (2017). Process for making 2-chloro-5-methylpyridine and related intermediates.
Sources
- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 2. veerchemie.com [veerchemie.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. PubChemLite - 2-chloro-5-(trifluoromethyl)isonicotinic acid (C7H3ClF3NO2) [pubchemlite.lcsb.uni.lu]
